3-[(1H-pyrrol-2-ylmethylene)amino]benzamide
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Overview
Description
“3-[(1H-pyrrol-2-ylmethylene)amino]benzamide” is a chemical compound with the molecular formula C12H11N3O . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-2-(((1H-pyrrol-2-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one has been reported .
Chemical Reactions Analysis
Pyrrole-containing compounds have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the properties of Benzamide include a molecular weight of 213.24, and it is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, two compounds, namely chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, are the competitive inhibitors of EGFR and VEGFR .
Safety and Hazards
Future Directions
The future directions of research on pyrrole-containing compounds could involve exploring their diverse therapeutic applications further. Due to their diverse therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Properties
IUPAC Name |
3-(1H-pyrrol-2-ylmethylideneamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-12(16)9-3-1-4-10(7-9)15-8-11-5-2-6-14-11/h1-8,14H,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXHEYDNJMWUJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=CN2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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